5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
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Overview
Description
5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial in various scientific research fields .
Mechanism of Action
Target of Action
5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indole derivatives act as receptor agonists, stimulating the production of certain molecules within cells .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, often through their interactions with different receptors . For example, some indole derivatives have been found to inhibit the activity of certain enzymes, affecting the pathways these enzymes are involved in .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 5-methoxy-1,2-dimethylindole and an appropriate aldehyde precursor.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, can facilitate the formation of the indole ring under milder conditions and with higher selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitro compounds
Major Products Formed
Oxidation: 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid
Reduction: 5-Methoxy-1,2-dimethyl-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the methoxy and dimethyl substitutions, leading to different chemical reactivity and biological activity.
5-Methoxy-1H-indole-3-carbaldehyde: Similar structure but lacks the dimethyl groups, affecting its steric and electronic properties.
1,2-Dimethyl-1H-indole-3-carbaldehyde: Lacks the methoxy group, resulting in different solubility and reactivity.
Uniqueness
5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde is unique due to the presence of both methoxy and dimethyl groups, which influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interactions with biological targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
5-methoxy-1,2-dimethylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-11(7-14)10-6-9(15-3)4-5-12(10)13(8)2/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLQQLFILGRXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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